molecular formula C6H10O3 B14014154 methyl (2R,4S)-4-methyloxetane-2-carboxylate

methyl (2R,4S)-4-methyloxetane-2-carboxylate

Cat. No.: B14014154
M. Wt: 130.14 g/mol
InChI Key: RAZMZZIJJUZYCG-CRCLSJGQSA-N
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Description

trans-Cinnamaldehyde: is an organic compound with the formula C₆H₅CH=CHCHO. It is a phenylpropanoid that occurs naturally as the trans (E) isomer and is responsible for the characteristic flavor and odor of cinnamon. This pale yellow, viscous liquid is found in the bark of cinnamon trees and other species of the genus Cinnamomum . The compound is widely used in the flavor and fragrance industry, as well as in various medicinal and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Steam Distillation: trans-Cinnamaldehyde can be obtained from the steam distillation of cinnamon bark oil.

    Solvent Extraction: Soxhlet extraction is another method used to obtain trans-cinnamaldehyde from cinnamon bark.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Cinnamic acid.

    Reduction: Cinnamyl alcohol.

    Substitution: Various substituted cinnamaldehyde derivatives.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

methyl (2R,4S)-4-methyloxetane-2-carboxylate

InChI

InChI=1S/C6H10O3/c1-4-3-5(9-4)6(7)8-2/h4-5H,3H2,1-2H3/t4-,5+/m0/s1

InChI Key

RAZMZZIJJUZYCG-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1C[C@@H](O1)C(=O)OC

Canonical SMILES

CC1CC(O1)C(=O)OC

Origin of Product

United States

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